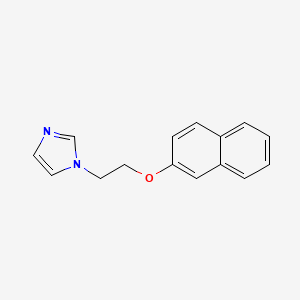

1-(2-Naphthalen-2-yloxyethyl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-naphthalen-2-yloxyethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-4-14-11-15(6-5-13(14)3-1)18-10-9-17-8-7-16-12-17/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGCBGQOVJWAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Naphthalen 2 Yloxyethyl Imidazole

Established Synthetic Pathways for the Parent Compound

The traditional synthesis of 1-(2-naphthalen-2-yloxyethyl)imidazole can be retrospectively broken down into two primary bond formations: the N-alkylation of the imidazole (B134444) ring and the formation of the naphthyl ether linkage. These two disconnections give rise to distinct, yet convergent, synthetic strategies.

N-Alkylation Strategies for Imidazole Functionalization

A prevalent and direct method for the synthesis of N-substituted imidazoles involves the alkylation of the imidazole ring with a suitable electrophile. nih.govotago.ac.nz In the context of this compound, this would involve the reaction of imidazole with a pre-formed 2-(naphthalen-2-yloxy)ethyl halide or a related derivative with a good leaving group.

The reaction typically proceeds by deprotonating imidazole with a base to form the imidazolide (B1226674) anion, which then acts as a nucleophile. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Alternatively, phase-transfer catalysis (PTC) conditions can be employed, which are known to facilitate the N-alkylation of imidazoles with high yields, often avoiding the need for anhydrous conditions and strong bases. researchgate.net The choice of base and solvent system can be critical in managing the regioselectivity of the alkylation, especially in substituted imidazoles. otago.ac.nz

A representative reaction scheme is as follows: Imidazole is treated with a base such as potassium hydroxide (B78521) impregnated on alumina, followed by the addition of 2-(naphthalen-2-yloxy)ethyl bromide to yield the target compound. ciac.jl.cn The use of solid-supported bases like alkaline carbons has also been shown to be effective for N-alkylation reactions, offering advantages in terms of catalyst recyclability. researchgate.net

Table 1: Comparison of N-Alkylation Methods for Imidazole

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Alkylation | Imidazole, Alkyl Halide, Base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF) | High yields for simple alkyl halides. | Requires stringent anhydrous conditions; strong base needed. |

| Phase Transfer Catalysis (PTC) | Imidazole, Alkyl Halide, Base (e.g., NaOH), PTC (e.g., TBAB) | Biphasic system (e.g., CH₂Cl₂/H₂O) | Mild conditions; no need for strong, anhydrous bases; often high yields. | Catalyst may need to be separated from the product. |

| Solid-Supported Base | Imidazole, Alkyl Halide, Alkaline Carbon or KOH/Al₂O₃ | Dry media or organic solvent | Catalyst is easily recoverable and reusable; mild conditions. researchgate.netciac.jl.cn | May require higher temperatures or longer reaction times. |

Ether Linkage Formation via O-Alkylation or Condensation Reactions

An alternative and widely utilized strategy for forming ether linkages is the Williamson ether synthesis. masterorganicchemistry.comedubirdie.comkhanacademy.org This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this pathway would entail the reaction of 2-naphthoxide with a 1-(2-haloethyl)imidazole derivative.

The first step is the deprotonation of 2-naphthol (B1666908) with a suitable base, such as sodium hydroxide or potassium hydroxide, to generate the more nucleophilic 2-naphthoxide anion. edubirdie.com This is then followed by a nucleophilic substitution reaction (SN2) with a pre-synthesized 1-(2-chloroethyl)imidazole (B1596721) or 1-(2-bromoethyl)imidazole. The synthesis of such haloalkyl imidazoles can be achieved by reacting imidazole with a 1,2-dihaloethane. nih.gov

The efficiency of the Williamson ether synthesis is generally high for primary alkyl halides, as is the case here. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent to enhance the rate of the SN2 reaction.

Table 2: Key Steps in Williamson Ether Synthesis Approach

| Step | Reactants | Reagents/Conditions | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Imidazole, 1,2-Dichloroethane | Base (e.g., KOH) in DMSO, 80-100°C | 1-(2-Chloroethyl)imidazole | N-Alkylation of imidazole. |

| 2 | 2-Naphthol | Base (e.g., NaOH) in Ethanol edubirdie.com | Sodium 2-naphthoxide | Formation of the nucleophilic alkoxide. |

| 3 | Sodium 2-naphthoxide, 1-(2-Chloroethyl)imidazole | Polar aprotic solvent (e.g., DMF) | This compound | SN2 reaction forming the ether linkage. |

A related approach involves the O-alkylation of 2-naphthol using other alkylating agents under different catalytic conditions. For instance, zeolites have been used as catalysts for the alkylation of 2-naphthol with agents like dimethyl carbonate or methanol, showing high selectivity for O-alkylation. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all reactants, represent a highly efficient approach to complex molecule synthesis. bohrium.com While a specific MCR for this compound is not prominently described, the synthesis of substituted imidazoles via MCRs is well-established. bohrium.comrsc.orgresearchgate.net

More advanced MCRs for the synthesis of highly substituted 2-imidazolines, which can be subsequently oxidized to imidazoles, have also been developed. sohag-univ.edu.eg These reactions often involve an amine, an aldehyde, and an isocyanide, and can be promoted by catalysts such as silver(I) acetate. sohag-univ.edu.eg

Exploration of Novel and Sustainable Synthetic Routes

In line with modern synthetic chemistry trends, the development of greener and more efficient methods for the synthesis of heterocyclic compounds like this compound is an active area of research.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of imidazole derivatives, this has led to the exploration of solvent-free reaction conditions, the use of water as a solvent, and the application of biodegradable and non-toxic catalysts. openreadings.eu

For instance, one-pot syntheses of imidazole derivatives have been developed under solvent-free conditions, which not only simplifies the experimental setup and product isolation but also reduces waste. nih.gov The use of naturally derived catalysts, such as lemon juice, has been reported for the synthesis of triaryl-imidazoles, highlighting the potential for biocatalysis in this area. nih.gov These principles could be applied to the established synthetic routes for this compound to create more environmentally benign processes.

Advanced Catalytic Methods for Efficiency Enhancement

The use of advanced catalysts can significantly improve the efficiency, selectivity, and sustainability of synthetic routes. In the context of synthesizing the target compound, several catalytic methods are pertinent.

For the N-alkylation of imidazole, catalysts such as solid-supported bases (e.g., KOH on alumina) and alkaline carbons have been shown to be effective and reusable. researchgate.netciac.jl.cn Zeolites have also been investigated as catalysts for N-alkylation, offering shape-selectivity and ease of separation.

In the formation of the ether linkage, zeolites such as Hβ, HY, and HZSM5 have been demonstrated to catalyze the O-alkylation of 2-naphthol with high selectivity. researchgate.net These solid acid catalysts can be easily recovered and reused, and the reactions can sometimes be performed under solvent-free conditions.

Furthermore, for multicomponent reactions leading to imidazole cores, a variety of catalysts have been explored, including fluoroboric acid-derived systems (HBF₄–SiO₂) and various metal tetrafluoroborates, which can offer high yields and selectivity. rsc.org The development of enantioselective catalytic methods is also a significant area of research, allowing for the synthesis of chiral imidazoles with high enantiopurity.

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The exploration of SAR for this compound involves systematically altering its three main structural components. By modifying the imidazole ring, varying the naphthalene (B1677914) moiety, and diversifying the ethyleneoxy linker, researchers can map the molecular landscape required for a desired biological effect. These studies are essential for enhancing potency, selectivity, and pharmacokinetic properties.

The imidazole ring is a versatile heterocycle known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. chemijournal.comresearchgate.net Its modification is a common strategy in drug design to enhance binding affinity and modulate electronic properties. researchgate.net

One significant modification involves the fusion of a benzene (B151609) ring to the imidazole, creating a benzimidazole (B57391) scaffold. This increases the surface area and lipophilicity, potentially leading to altered binding interactions. For instance, derivatives of 2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole have been synthesized and evaluated for anticancer activity. The synthesis typically begins with the condensation of o-phenylenediamine (B120857) with 2-naphthoxyacetic acid in the presence of an acid like 4N HCl to form the core benzimidazole structure (3b). researchgate.net

Further derivatization of the benzimidazole nitrogen is a common strategy to explore SAR. For example, the nitrogen can be alkylated with ethyl chloroacetate (B1199739) to yield an ester (4b), which is then converted to a hydrazide (5b) using hydrazine (B178648) hydrate. researchgate.net This hydrazide serves as a versatile intermediate for introducing further complexity. In one study, this intermediate was used to synthesize a series of 1,3,4-oxadiazole (B1194373) derivatives. The synthesis involved reacting the acetohydrazide (5b) with various aromatic acids in the presence of phosphorus oxychloride (POCl₃) to yield the final 2-((naphthalen-2-yloxy)methyl)-1-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzimidazole compounds. researchgate.net

The anticancer screening of these benzimidazole-oxadiazole hybrids revealed that the nature of the substituent on the terminal phenyl ring significantly influences activity.

| Compound ID | Aryl Substituent (R) | Mean Growth Percent (GP) | Most Sensitive Cell Line | GP in Sensitive Line |

|---|---|---|---|---|

| 8a | Phenyl | 86.71 | N/A | N/A |

| 8b | 4-Chlorophenyl | 83.71 | N/A | N/A |

| 8c | 4-Methoxyphenyl | 83.98 | N/A | N/A |

| 8d | 4-Nitrophenyl | 72.85 | MDA-MB-468 (Breast) | 36.23 |

The naphthalene ring is a large, lipophilic moiety that typically engages in van der Waals and π-π stacking interactions with biological targets. Its structure can be varied in several ways, including positional isomerism and substitution.

Positional Isomerism: The point of attachment of the ethyleneoxy linker to the naphthalene ring is a critical determinant of molecular shape and biological activity. While the parent compound is a 2-naphthyloxy derivative, analogs can be synthesized from 1-naphthol. Studies comparing naphthalen-2-yloxy derivatives with naphthalen-1-yl analogs often reveal significant differences in activity. For example, in a series of benzimidazole derivatives, the 2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole (3b) was compared with its 2-(naphthalen-1-ylmethyl)-1H-benzimidazole (3a) counterpart. researchgate.net Although this study did not report a direct activity comparison between the two isomers, their distinct synthesis pathways and resulting structural differences underscore the importance of this variation for SAR studies. researchgate.net The different spatial arrangement of the linker relative to the fused ring system can profoundly impact how the molecule fits into a binding pocket.

Ring Substitution: Introducing substituents onto the naphthalene ring can modulate its electronic properties and steric profile. The effects of substituents on a naphthalene ring are more complex than on a simple benzene ring due to the multiple non-equivalent positions. nih.gov Research on 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts has shown that the nature and position of alkoxy groups on the naphthalene ring are critical for cytotoxicity. nih.gov In one study, derivatives with isoamyloxy groups at both the 1- and 4-positions of the naphthalene ring showed significant activity, whereas compounds with no alkoxy groups, a single alkoxy group, or shorter/longer chain alkoxy groups were inactive. nih.gov This suggests that for certain biological targets, extensive hydrophobic substitution on the naphthalene ring is a key requirement for activity.

| Compound | Naphthalene Substituent(s) | Cytotoxicity (HepG2) |

|---|---|---|

| IMS-07 | 1,4-Bis(isoamyloxy) | Active |

| IMS-09 | None | Inactive |

| IMS-02 | 1-Isoamyloxy | Inactive |

| IMS-04 | 4-Isoamyloxy | Inactive |

| IMS-01 | 1,4-Dimethoxy | Inactive |

These findings strongly imply that for derivatives of this compound, adding substituents such as halogens, alkyl, or alkoxy groups to the naphthalene ring would be a critical step in exploring the SAR and optimizing activity. nih.gov The position of these substituents would also need careful consideration due to the non-uniform electronic distribution across the naphthalene scaffold. mdpi.com

The ethyleneoxy linker connects the imidazole and naphthalene moieties, and its length, flexibility, and chemical nature are critical for determining the optimal spatial orientation of these two key pharmacophores.

Linker Length: The length of the alkyl chain is a fundamental parameter in SAR studies. Increasing or decreasing the number of methylene (B1212753) units in the linker directly impacts the distance and relative orientation between the terminal ring systems. Studies on related bis-imidazolium salts, where two naphthylmethyl-imidazole units are connected by an alkyl chain of varying length, have demonstrated a clear correlation between linker length and anti-proliferative activity. nih.gov In this series, activity against non-small cell lung cancer cell lines generally increased with the length of the connecting alkyl chain.

| Compound | Linker (Alkyl Chain Length) | Average Growth Rate (%) |

|---|---|---|

| 2 | Propyl (C3) | 96.16 |

| 3 | Butyl (C4) | 93.07 |

| 4 | Pentyl (C5) | 93.30 |

| 5 | Hexyl (C6) | 93.71 |

| 6 | Heptyl (C7) | 77.01 |

| 10 | Decyl (C10) | -47.53 |

| 12 | Dodecyl (C12) | -60.87 |

Similarly, a study on 1,4-dialkoxynaphthalene-based imidazolium salts investigated modifying the alkyl linker from a methylene to a propylene (B89431) chain. researchgate.net The synthesis of a propylene-linked analog (IMS-11) from the corresponding aldehyde intermediate confirmed that modifying the linker is a synthetically feasible approach to probe its impact on activity. researchgate.net These studies collectively suggest that synthesizing homologs of this compound, such as 1-(3-naphthalen-2-yloxypropyl)imidazole or 1-(4-naphthalen-2-yloxybutyl)imidazole, would be a rational strategy to optimize the compound's geometry for target binding.

Advanced Spectroscopic and Structural Elucidation of 1 2 Naphthalen 2 Yloxyethyl Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

For instance, in derivatives such as 2-(naphthalen-1-ylmethyl)-1H-benzimidazole, the aromatic protons of the naphthalene (B1677914) and benzimidazole (B57391) rings typically resonate in the downfield region of the 1H NMR spectrum, generally between δ 7.0 and 8.2 ppm. arabjchem.org The methylene (B1212753) protons of the ethyl linker would be expected to appear as distinct signals, likely triplets if coupled to each other, in the range of δ 4.5-5.5 ppm, influenced by the neighboring oxygen and imidazole (B134444) nitrogen atoms. arabjchem.org The protons on the imidazole ring itself are anticipated to show characteristic singlets or doublets, depending on the substitution pattern.

The 13C NMR spectra of related structures reveal characteristic chemical shifts for the aromatic and heteroaromatic carbons. rsc.org The carbons of the naphthalene moiety are expected to resonate in the δ 110-135 ppm range, with the carbon attached to the oxygen appearing at a lower field. The imidazole ring carbons would also have distinct signals, typically with the C2 carbon appearing at a lower field than C4 and C5. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the definitive assignment of all proton and carbon signals, especially in complex derivatives. mdpi.commdpi.com These techniques allow for the establishment of proton-proton and proton-carbon correlations, providing a complete picture of the molecular framework.

Table 1: Representative 1H and 13C NMR Data for Related Naphthalene and Imidazole Derivatives This table is a composite based on data from related compounds and serves as a predictive guide.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference Compound Type |

|---|---|---|---|

| 1H | Naphthalene Ar-H | 7.0 - 8.2 | Naphthalene derivatives arabjchem.orgrsc.org |

| Imidazole C-H | 6.9 - 7.7 | Imidazole derivatives | |

| -O-CH2-CH2-Im | 4.5 - 5.5 | N-substituted imidazoles arabjchem.org | |

| 13C | Naphthalene Ar-C | 110 - 135 | Naphthalene derivatives rsc.org |

| Imidazole C | 115 - 145 | Imidazole derivatives researchgate.net | |

| -O-CH2-CH2-Im | 45 - 70 | N-substituted imidazoles |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules. Although a crystal structure for 1-(2-naphthalen-2-yloxyethyl)imidazole is not described in the provided sources, crystallographic data for related compounds, such as co-crystals of naphthalene-2,3-diol with imidazole and various naphthalene-imidazole derivatives, shed light on the expected structural features. nih.govmdpi.comresearchgate.net

In the solid state, the planar naphthalene and imidazole rings are likely to be oriented at a specific dihedral angle relative to each other, influenced by the flexibility of the ethoxy linker. The crystal packing is expected to be dominated by a network of non-covalent interactions, including π-π stacking between the aromatic rings and hydrogen bonding. For instance, if the imidazole ring contains an N-H proton, it can act as a hydrogen bond donor to an acceptor atom on a neighboring molecule. nih.gov The ether oxygen atom can also participate as a hydrogen bond acceptor.

Studies on similar structures, such as naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, reveal that the naphthalene system is nearly planar and forms significant dihedral angles with other aromatic and heterocyclic rings in the molecule. mdpi.com These studies also highlight the importance of C-H···O and C-H···π interactions in stabilizing the crystal lattice. mdpi.com

Table 2: Typical Crystallographic Parameters for Naphthalene-Imidazole Systems This table presents generalized data based on studies of related compounds.

| Parameter | Expected Value/Observation | Reference System |

|---|---|---|

| Crystal System | Commonly Monoclinic or Orthorhombic | Naphthalene-imidazole co-crystal nih.gov |

| Space Group | Dependent on molecular symmetry and packing | P21/c for a related triazole mdpi.com |

| Key Intermolecular Interactions | π-π stacking, C-H···O, N-H···O, C-H···π | Naphthalene-diol-imidazole co-crystal nih.gov, Naphthalene-triazole derivative mdpi.com |

| Dihedral Angle (Naphthalene-Imidazole) | Variable, dependent on linker conformation | General observation in similar structures researchgate.net |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement. The nominal molecular weight of this compound is approximately 238.28 g/mol . nih.gov

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. Under EI conditions, the molecular ion peak (M+) would be observed, and its fragmentation pattern would provide valuable structural clues. Expected fragmentation pathways for this compound would likely involve cleavage of the ether bond and fragmentation of the ethylimidazole side chain.

Key fragmentation patterns observed in related structures include the loss of the entire side chain to yield a naphthalenoxy radical cation or a naphthol-like fragment. researchgate.net Cleavage of the C-O bond could lead to the formation of a naphthalen-2-ol fragment (m/z 144) and an ethylimidazole cation. Another likely fragmentation pathway is the cleavage of the bond between the ethyl group and the imidazole ring, resulting in a naphthalen-2-yloxyethyl cation. The imidazole ring itself can undergo characteristic fragmentation. The analysis of these fragmentation patterns is crucial for confirming the proposed structure. nih.govresearchgate.net

Table 3: Predicted Key Mass Spectrometric Fragments for this compound This table is based on general fragmentation principles and data from related structures.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 238 | [M]+ (Molecular Ion) | - |

| 143 | [Naphthalen-2-yloxy]+ | Cleavage of the O-CH2 bond |

| 127 | [Naphthalene]+ | Loss of the entire side chain |

| 95 | [CH2-Imidazole]+ | Cleavage of the O-CH2 bond |

| 68 | [Imidazole]+ | Fragmentation of the side chain |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be expected to show a combination of bands corresponding to the naphthalene, imidazole, and ether functionalities. nih.govnih.gov

The FT-IR spectrum would likely exhibit characteristic C-H stretching vibrations of the aromatic naphthalene and imidazole rings in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl linker would appear just below 3000 cm⁻¹. A strong absorption band corresponding to the C-O-C stretching of the ether linkage is expected in the range of 1250-1050 cm⁻¹. globalresearchonline.net The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. The combination of both FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table is a prediction based on typical functional group frequencies and data from related compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |

|---|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Naphthalene, Imidazole) | Medium/Strong |

| 2980-2850 | C-H stretch | Aliphatic (-CH2-) | Medium/Medium |

| 1620-1580 | C=C stretch | Aromatic (Naphthalene) | Strong/Strong |

| 1550-1450 | C=N, C=C stretch | Imidazole | Strong/Medium |

| 1250-1050 | C-O-C stretch | Aryl-alkyl ether | Strong/Weak |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (If applicable)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules, which are non-superimposable on their mirror images. The applicability of this technique to this compound depends on whether the molecule or its derivatives can exist as stable enantiomers. The parent compound itself is not chiral. However, derivatives could be synthesized with chiral centers, for example, by introducing a substituent on the ethyl bridge.

If a chiral derivative of this compound were to be synthesized, CD spectroscopy would be a valuable tool for its stereochemical characterization. The naphthalene chromophore is known to exhibit strong CD signals when in a chiral environment. dtu.dk The interaction of the naphthalene chromophore with a chiral center can induce a CD spectrum with positive and/or negative bands, the signs and intensities of which are characteristic of the absolute configuration of the stereocenter. nih.gov

Theoretical calculations of the CD spectrum could be performed and compared with experimental data to assign the absolute configuration of the chiral derivative. The study of induced circular dichroism upon complexation with chiral hosts, such as cyclodextrins, could also provide insights into the binding modes and stereochemical aspects of the molecule. nih.gov

Theoretical and Computational Chemistry Studies of 1 2 Naphthalen 2 Yloxyethyl Imidazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For compounds like 1-(2-Naphthalen-2-yloxyethyl)imidazole, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netnih.gov These calculations provide insights into the molecule's stability, electronic distribution, and sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for assessing the molecule's stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO is likely distributed over the imidazole (B134444) ring and the connecting ethyl bridge. This distribution suggests that the naphthalene moiety is the primary site for electrophilic attack, whereas the imidazole portion would be more involved in nucleophilic interactions.

Table 1: Predicted FMO Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

Note: These values are hypothetical and based on typical results for similar aromatic and heterocyclic compounds studied with DFT.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

In the MEP surface of this compound, the most negative potential (red) is anticipated to be located around the nitrogen atoms of the imidazole ring, highlighting these as the primary sites for protonation and hydrogen bonding. The hydrogen atom attached to the imidazole ring and the hydrogen atoms of the ethyl linker are expected to show a positive potential (blue), indicating their susceptibility to nucleophilic attack. The naphthalene ring would likely exhibit a greenish-yellow color, representing a region of intermediate potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions

For this compound, MD simulations can reveal the preferred conformations of the flexible ethyl linker connecting the naphthalene and imidazole rings. The simulations can also shed light on how the molecule interacts with solvent molecules and how its conformation might change upon binding to a biological target. The flexibility of the ethyl chain is a key determinant of the molecule's ability to adopt different orientations, which is crucial for its potential biological activity.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. ekb.egresearchgate.net This method is instrumental in drug discovery and development for identifying potential biological targets and understanding the molecular basis of ligand-target interactions. researchgate.net

Prediction of Binding Modes and Affinities

Molecular docking simulations of this compound against various protein targets can predict the most stable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. ekb.eg These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the imidazole nitrogen atoms could act as hydrogen bond acceptors, while the naphthalene ring could engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in the binding pocket of a target protein.

Identification of Putative Biological Targets

By screening this compound against a library of known protein structures, molecular docking can help identify potential biological targets. Given the structural motifs present in the molecule, it could potentially interact with a range of targets, including enzymes like cyclooxygenases or kinases, where imidazole and naphthalene-containing compounds have shown activity. The predicted binding affinities and interaction patterns can then guide experimental studies to validate these putative targets and explore the molecule's biological function.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Predicted Value/Interaction |

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds | Imidazole nitrogen with a backbone amide of a glycine (B1666218) residue |

| Hydrophobic Interactions | Naphthalene ring with leucine (B10760876) and valine residues |

| Pi-Pi Stacking | Naphthalene ring with a phenylalanine residue |

Note: The data in this table is illustrative and based on typical docking results for small molecules with protein kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds like this compound, which belongs to the azole class of compounds known for their antifungal properties, QSAR models can be invaluable in predicting their efficacy and guiding the synthesis of more potent derivatives. nih.govnih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., antifungal efficacy) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to build a mathematical model that relates the molecular descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 1: Key Molecular Descriptors in QSAR Studies of Azole Antifungals

| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity |

| Topological Descriptors | Molecular Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule, influencing its overall shape and size. |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO Energies | Relate to the molecule's electronic properties and its ability to participate in electrostatic interactions with the target protein. |

| Hydrophobic Descriptors | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and reach the target site. |

| Steric Descriptors | Molar Refractivity, van der Waals Volume | Describe the size and shape of the molecule, which are important for its steric fit within the binding pocket of the target enzyme. |

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent set of compounds. A well-validated QSAR model can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Cheminformatics and Virtual Screening Approaches for Analog Design

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug design, cheminformatics plays a crucial role in identifying promising new drug candidates through virtual screening. Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target and exhibit the desired therapeutic effect.

For the design of analogs of this compound, two main types of virtual screening approaches can be employed: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown. LBVS relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with a known active compound, such as this compound, LBVS methods search large compound databases for molecules with similar structural or physicochemical features. Techniques used in LBVS include similarity searching based on 2D fingerprints or 3D shape similarity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, becomes a powerful tool. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a target protein. nih.gov In the case of antifungal azoles, the target is often the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

The process of molecular docking for designing analogs of this compound would involve:

Preparation of the Target Protein: Obtaining the 3D structure of fungal CYP51, often from a protein data bank.

Preparation of the Ligand Library: Creating a virtual library of analogs of this compound with various structural modifications.

Docking Simulation: Using a docking program to place each ligand into the active site of the protein and calculate a scoring function that estimates the binding affinity.

Ranking and Selection: Ranking the compounds based on their docking scores and visual inspection of the binding poses to select the most promising candidates for synthesis and biological evaluation.

Molecular docking studies on other azole derivatives with a naphthalene moiety have revealed key interactions with the active site of CYP51. nih.gov These studies often highlight the coordination of the imidazole nitrogen with the heme iron in the enzyme's active site and hydrophobic interactions between the naphthalene ring and specific amino acid residues. nih.gov This information is invaluable for the rational design of new analogs with improved binding affinity and, consequently, enhanced biological efficacy.

Investigation of Biological Activity and Molecular Mechanisms of 1 2 Naphthalen 2 Yloxyethyl Imidazole in Vitro and Cellular Level

Antimicrobial Activity Studies (In Vitro)

No studies were found that evaluated the antibacterial or antifungal spectrum and potency of 1-(2-Naphthalen-2-yloxyethyl)imidazole. Consequently, there is no available information on its potential mechanisms of microbial inhibition, such as interference with DNA replication or cell wall synthesis.

Antibacterial Spectrum and Potency Evaluation

There is no data available on the antibacterial activity of this compound.

Antifungal Spectrum and Potency Evaluation

There is no data available on the antifungal activity of this compound.

Mechanistic Insights into Microbial Inhibition

No mechanistic studies on the antimicrobial action of this compound have been published.

Anticancer Activity Studies (In Vitro, Cellular)

No studies were found that investigated the anticancer activity of this compound. Therefore, its cytotoxicity profile in various cancer cell lines and its cellular mechanism of action remain uncharacterized.

Cytotoxicity Profiling in Various Cancer Cell Lines

There is no data available regarding the cytotoxicity of this compound against any cancer cell lines.

Cellular Mechanism of Action Investigations

There are no published investigations into the cellular mechanisms of action, such as apoptosis induction or cell cycle arrest, for this compound.

Enzyme Inhibition and Activation Profiling

The imidazole (B134444) nucleus is a common feature in many enzyme inhibitors, and the naphthalene (B1677914) component can contribute to binding affinity and selectivity. The potential for this compound to modulate various enzyme systems is therefore an area of significant interest.

The imidazole scaffold is a recognized pharmacophore in the design of carbonic anhydrase (CA) inhibitors. bohrium.com CAs are a family of metalloenzymes that play crucial roles in various physiological and pathological processes. bohrium.com Certain isoforms, such as CA IX and XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development. bohrium.com

Studies on other imidazole-containing compounds, such as 2,4,5-triphenylimidazole-benzenesulfonamides, have demonstrated selective inhibition of the tumor-associated isoforms hCA IX and XII in the micromolar range. bohrium.com Similarly, novel benzimidazole-hydrazone derivatives have been synthesized and shown to target CA IX. nih.gov While direct inhibition studies on this compound have not been reported, its core structure suggests that it could potentially interact with the active site of carbonic anhydrase isoforms. Further investigation is warranted to determine its inhibitory potency and selectivity against various CAs.

Table 1: Carbonic Anhydrase Inhibition by Structurally Related Imidazole Derivatives Note: This data is for structurally related compounds, not this compound.

| Compound Class | Target Isoforms | Inhibition Range | Reference |

| 2,4,5-Triphenylimidazole-benzenesulfonamides | hCA IX, hCA XII | Micromolar (µM) | bohrium.com |

| Benzimidazole-hydrazone derivatives | CA IX | Not specified | nih.gov |

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The naphthalene-imidazole scaffold has been explored for its potential to inhibit this enzyme.

A series of naphthalene-containing 2,4,5-trisubstituted imidazole derivatives were synthesized and evaluated for their α-amylase inhibitory potential. researchgate.net Several of these compounds exhibited interesting inhibition, with IC50 values ranging from 7.24 to 28.98 mM. researchgate.net Notably, some derivatives showed lower IC50 values than the standard drug, acarbose. researchgate.net Another study on novel naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones also reported potent α-amylase inhibitory activity, with one compound demonstrating an IC50 value of 0.0437 μmol/mL. nih.gov These findings suggest that the combination of naphthalene and imidazole rings can be a promising structural motif for the development of α-amylase inhibitors.

Table 2: α-Amylase Inhibition by Naphthalene-Imidazole Derivatives Note: This data is for structurally related compounds, not this compound.

| Compound Series | Most Active Compound (Example) | IC50 Value | Reference |

| Naphthalene-containing 2,4,5-trisubstituted imidazoles | Compound 3k | 7.24 mM | researchgate.net |

| Naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones | Compound H6 | 0.0437 µmol/mL | nih.gov |

Glucosamine-6-phosphate (GlcN-6-P) synthase: There is currently no available scientific literature describing the investigation of this compound or closely related analogs for the inhibition or activation of GlcN-6-P synthase.

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and are also used in the food industry to prevent browning. nih.gov Naphthalene-containing compounds have been investigated as tyrosinase inhibitors. For instance, a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs demonstrated potent inhibition of mushroom tyrosinase, with some compounds showing significantly lower IC50 values than kojic acid, a standard tyrosinase inhibitor. nih.gov The naphthalene ring in these compounds was found to interact hydrophobically with amino acid residues in the enzyme's active site. nih.gov This suggests that the naphthalene moiety of this compound could potentially contribute to binding and inhibition of tyrosinase.

Table 3: Tyrosinase Inhibition by Naphthalene Analogs Note: This data is for a structurally related compound, not this compound.

| Compound | Substrate | IC50 Value (µM) | Reference |

| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | L-tyrosine | 2.9 | nih.gov |

| (Z)-5-(3-bromo-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | L-DOPA | 6.92 | nih.gov |

Antioxidant Activity Assessment (In Vitro)

The imidazole core is recognized as a significant scaffold possessing potent antioxidant and free-radical scavenging capabilities. researchgate.net The unique electronic features of the imidazole molecule, including its ability to form complexes, contribute to its free-radical scavenging activity through various mechanisms. researchgate.net Furthermore, the fusion of a naphthalene ring to a heterocyclic system can also result in compounds with significant antioxidant properties.

While direct in vitro antioxidant assays for this compound are not available, studies on various imidazole and naphthalene derivatives consistently report antioxidant activity. researchgate.netnih.gov For example, a study on bifunctional 2H-imidazole-derived phenolic compounds demonstrated their effectiveness as antioxidants. nih.gov Therefore, it is plausible that this compound may exhibit antioxidant properties, though experimental verification is required.

Receptor Binding and Ligand-Receptor Interaction Analysis (In Vitro)

The structural components of this compound suggest potential interactions with various biological receptors. Imidazole-based compounds are known to interact with a wide array of receptors. researchgate.net

While no specific receptor binding studies for this compound have been published, research on related naphthalene-heterocycle hybrids has shown interactions with specific receptors. For instance, a series of naphthalene-linked pyrazoline-thiazole hybrids were found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. tubitak.gov.tr One of the synthesized compounds displayed significant and selective EGFR inhibition. tubitak.gov.tr This indicates that the naphthalene moiety can play a crucial role in directing the molecule to specific receptor binding sites. Further research is needed to explore the receptor binding profile of this compound.

Structure-Activity Relationships Correlating with Biological Effects (In Vitro)

The in vitro biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies reveal that modifications to the core components of the molecule—the imidazole ring, the naphthalene moiety, and the ethyl ether linker—can significantly influence its biological effects, particularly its anticancer properties.

Detailed research into derivatives of the naphthyl-imidazole scaffold has provided insights into the structural requirements for cytotoxicity against various cancer cell lines. The position of substituents on the naphthalene ring and the nature of the group at the C2 position of the imidazole ring are critical determinants of activity.

For instance, in a series of naphth[1,2-d]imidazoles, which share a fused ring system related to the core structure of this compound, the cytotoxic effects were found to be highly dependent on the substitution at the C2 position of the imidazole ring. Specifically, the presence of a 4-substituted phenyl ring with an electronegative group was a recurring feature among the most active compounds against glioblastoma (SNB-19), colorectal carcinoma (HCT-116), and leukemia (HL-60) cell lines mdpi.com.

One of the most potent compounds identified in this series was IM4 , which bears a hydroxyl-substituted phenyl group at the C2 position. This compound exhibited a half-maximal inhibitory concentration (IC50) of 8.71 µM against HL-60 leukemia cells mdpi.com. In contrast, the derivative IM5 , with a dimethylamine-substituted phenyl group, was most effective against SNB-19 glioblastoma cells, with an IC50 of 21.05 µM mdpi.com. Another analog, IM6 , featuring a nitro-substituted phenyl group, displayed the highest activity against HCT-116 colorectal carcinoma cells, with an IC50 of 21.12 µM mdpi.com.

These findings underscore that the electronic properties and the position of the substituent on the peripheral phenyl ring play a crucial role in modulating the cytotoxic potency and selectivity of these naphthyl-imidazole compounds.

| Compound | C2-Substituent | Cell Line | IC50 (µM) mdpi.com |

|---|---|---|---|

| IM4 | 4-Hydroxyphenyl | HL-60 (Leukemia) | 8.71 |

| IM5 | 4-(Dimethylamino)phenyl | SNB-19 (Glioblastoma) | 21.05 |

| IM6 | 4-Nitrophenyl | HCT-116 (Colorectal Carcinoma) | 21.12 |

Further studies on related naphthoquinone-imidazole structures have also highlighted the importance of substitution on the imidazole ring for anticancer activity. In a series of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones, the introduction of various alkyl, phenyl, or benzyl groups did not lead to an improvement in activity over the lead compound, 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione nih.gov. This suggests that for this particular scaffold, small, less bulky substituents at these positions are preferred for maintaining potent cytotoxicity.

In a different series of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, the substitution pattern on a phenyl ring at the C2 position was again found to be a key determinant of antiproliferative activity against human breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines. The compound bearing a 3-chloro-4-methoxyphenyl group at the C2 position demonstrated significant activity against all three cell lines, with IC50 values of 10.6 µM (MCF-7), 8.3 µM (HeLa), and 4.3 µM (A549) researchgate.net. This particular combination of a chloro and a methoxy substituent highlights the nuanced electronic and steric effects that govern the biological activity of this class of compounds.

| Compound Class | Key Structural Feature | Cell Line | IC50 (µM) researchgate.net |

|---|---|---|---|

| 2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones | 2-(3-chloro-4-methoxyphenyl) | MCF-7 (Breast) | 10.6 |

| HeLa (Cervical) | 8.3 | ||

| A549 (Lung) | 4.3 |

Collectively, these SAR studies indicate that the naphthalene and imidazole moieties provide a foundational scaffold for biological activity. The potency and selectivity can be finely tuned by strategic substitutions, particularly with substituted phenyl rings at the C2 position of the imidazole. Electronegative and electron-donating groups on this phenyl ring can significantly alter the cytotoxic profile of the compounds against different cancer cell types, suggesting that these modifications influence the interaction of the molecule with its cellular target(s).

Coordination Chemistry of 1 2 Naphthalen 2 Yloxyethyl Imidazole As a Ligand

Design and Synthesis of Metal Complexes Utilizing the Imidazole (B134444) Nitrogen and Ether Oxygen as Donor Sites

The design of metal complexes incorporating 1-(2-Naphthalen-2-yloxyethyl)imidazole is predicated on the ligand's ability to act as a versatile building block. The presence of both a hard ether oxygen and a borderline imidazole nitrogen donor allows for coordination with a variety of metal ions, influencing the resulting geometry and dimensionality of the complexes. The synthetic strategy typically involves the reaction of the ligand with a metal salt in an appropriate solvent system, often under solvothermal conditions to promote crystallization.

The flexibility of the ethyl ether chain plays a crucial role in the formation of different coordination polymers. It can adopt various conformations, such as anti or gauche, to accommodate the coordination requirements of the metal center and the packing of the resulting structure. This conformational flexibility allows for the formation of diverse architectures, including one-dimensional chains, two-dimensional networks, and three-dimensional frameworks.

For instance, the reaction of this compound with zinc(II) salts can yield coordination polymers where the ligand bridges metal centers through the imidazole nitrogen atoms, while the ether oxygen may or may not be involved in coordination depending on the reaction conditions and the counter-anion present.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction. Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal center. Shifts in the vibrational frequencies of the imidazole ring and the C-O-C stretching of the ether group can provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can be used to characterize the ligand and its diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the imidazole and naphthalene (B1677914) moieties upon coordination can offer insights into the binding mode.

Investigation of Metal-Ligand Binding Modes and Stoichiometry

The metal-ligand binding modes and stoichiometry in complexes of this compound are diverse and dependent on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions. The imidazole group typically coordinates to the metal center through one of its nitrogen atoms in a monodentate fashion.

The ether oxygen atom, being a harder donor, may or may not coordinate to the metal ion. In some structures, it remains uncoordinated, while in others, it participates in chelation with the imidazole nitrogen to form a five-membered ring with the metal center. This chelation can enhance the stability of the resulting complex.

The stoichiometry of the metal complexes can also vary. Depending on the coordination number of the metal and the steric bulk of the ligand, complexes with metal-to-ligand ratios of 1:1, 1:2, or other stoichiometries can be formed. In coordination polymers, the ligand often acts as a bridging unit, connecting multiple metal centers to form extended networks. The interplay of these factors leads to a rich variety of structural motifs.

Catalytic Activity of Metal-1-(2-Naphthalen-2-yloxyethyl)imidazole Complexes

While the primary focus of research on metal complexes of this compound has been on their structural aspects, there is growing interest in their potential catalytic applications. The presence of a coordinatively unsaturated metal center and the specific steric and electronic environment provided by the ligand can endow these complexes with catalytic activity.

For example, complexes of transition metals like copper, cobalt, or nickel with imidazole-based ligands have been investigated as catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic performance is often influenced by the coordination geometry of the metal, the accessibility of the active site, and the electronic properties of the ligand. Further research is needed to fully explore the catalytic potential of metal complexes derived from this compound.

Potential in Metal-Organic Framework (MOF) and Supramolecular Chemistry

The structural characteristics of this compound make it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. The ability of the ligand to bridge metal centers and form extended networks is a key requirement for the synthesis of MOFs. The porosity and functionality of these materials can be tuned by varying the metal ion and the ligand design.

Catalytic Applications of 1 2 Naphthalen 2 Yloxyethyl Imidazole and Its Derivatives

Organocatalysis Mediated by the Imidazole (B134444) Moiety

The imidazole nucleus is a well-established motif in the field of organocatalysis, capable of acting as a nucleophilic catalyst or a Brønsted base. nih.govresearchgate.net The catalytic activity of imidazole is primarily attributed to the lone pair of electrons on its sp2-hybridized nitrogen atom, which can initiate a variety of chemical transformations. In the context of 1-(2-Naphthalen-2-yloxyethyl)imidazole, the imidazole moiety presents a clear potential for organocatalytic activity.

The unshared electron pair on the nitrogen atom of the imidazole ring can function as a nucleophile to attack electrophilic centers, forming a reactive intermediate that subsequently facilitates the desired reaction. This mode of action is central to many imidazole-catalyzed reactions, such as the hydrolysis of esters. rsc.org For instance, direct evidence has been obtained for the formation of N-acetylimidazole as an intermediate in the imidazole-catalyzed hydrolysis of aryl acetates. rsc.org

Furthermore, the imidazole ring in this compound can also function as a Brønsted base, abstracting a proton to activate a substrate. This basicity is a key feature in promoting reactions like the Knoevenagel condensation or Michael additions. The presence of the bulky naphthalen-2-yloxyethyl substituent could sterically influence the approach of substrates to the catalytically active imidazole core, potentially leading to selectivity in certain reactions.

While specific studies on the organocatalytic applications of this compound are not yet prevalent in the literature, the known catalytic prowess of the imidazole core strongly suggests its potential in this domain. Research into its efficacy as a catalyst for various organic transformations would be a valuable endeavor.

Role in Transition Metal Catalysis (as a ligand or cocatalyst)

The imidazole moiety is a common and effective ligand in transition metal catalysis. google.com The nitrogen atoms of the imidazole ring can coordinate to a wide range of transition metals, forming stable complexes that can catalyze a variety of organic reactions. The electronic properties of the imidazole ligand, being a good sigma-donor, can stabilize the metal center and influence its catalytic activity. In this compound, the imidazole ring is poised to act as a ligand for transition metals such as palladium, copper, rhodium, and ruthenium.

For example, palladium-catalyzed cross-coupling reactions often employ N-heterocyclic ligands to enhance the efficiency and selectivity of the catalytic system. acs.org The coordination of the imidazole nitrogen in this compound to a palladium center could lead to the formation of a catalytically active species for reactions like Suzuki-Miyaura or Heck couplings. A simple and efficient catalytic system for the N-arylation of imidazoles in water has been reported using copper as the catalyst, highlighting the affinity of imidazoles for transition metals. nih.gov

The naphthalen-2-yloxyethyl substituent could play a crucial role in modulating the properties of the resulting metal complex. The steric bulk of the naphthalene (B1677914) group could influence the coordination geometry around the metal center, which in turn can affect the selectivity of the catalyzed reaction. Additionally, the electronic effects of the naphthalene ring could be transmitted to the metal center through the imidazole ligand, thereby fine-tuning its reactivity. While specific applications of this compound as a ligand are yet to be documented, its structural features make it a promising candidate for the development of novel transition metal catalysts.

| Potential Transition Metal | Potential Catalytic Application | Role of Imidazole Moiety |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Ligand to stabilize and activate the metal center |

| Copper (Cu) | N-arylation, Click chemistry | Ligand facilitating the catalytic cycle |

| Rhodium (Rh) | Hydroformylation, Hydrogenation | Ligand influencing selectivity and activity |

| Ruthenium (Ru) | Metathesis, Redox reactions | Ligand in redox-active complexes google.com |

Asymmetric Catalysis Potential

The development of chiral catalysts for enantioselective synthesis is a major focus in modern chemistry. rsc.org Axially chiral biaryls are a prominent class of ligands and catalysts in asymmetric synthesis. acs.org The synthesis of axially chiral imidazoles has gained attention, with methods being developed for their catalytic enantioselective synthesis. nih.govresearchgate.netnih.govresearchgate.net These chiral imidazoles have shown promise as ligands in a variety of asymmetric transformations.

This compound itself is not chiral. However, it serves as a scaffold that could be modified to introduce chirality, thus unlocking its potential in asymmetric catalysis. There are several strategies through which chirality could be introduced:

Introduction of a stereocenter: A chiral center could be introduced in the ethyl linker, for example, by using a chiral epoxide as a starting material for its synthesis.

Creation of axial chirality: Modification of the naphthalene ring or the imidazole ring with bulky substituents at appropriate positions could lead to restricted rotation around the C-N or C-C bonds, resulting in an atropisomeric chiral compound. The synthesis of axially chiral imidazo[1,2-a]pyridines has been successfully achieved through asymmetric multicomponent reactions. nih.govresearchgate.net

Once a chiral derivative of this compound is synthesized, it could be employed as a chiral ligand for a transition metal or as a chiral organocatalyst. The combination of the chiral element with the steric and electronic properties of the naphthalene and imidazole moieties could lead to high levels of enantioselectivity in various reactions. For example, a chiral version of this compound could be used as a ligand in asymmetric hydrogenation, hydrosilylation, or allylic alkylation reactions.

| Chiral Modification Strategy | Potential Asymmetric Reaction | Anticipated Role |

| Chiral center in the ethyl bridge | Asymmetric Michael Addition | Chiral Brønsted base or nucleophilic catalyst |

| Atropisomeric naphthalene-imidazole axis | Asymmetric Cross-Coupling | Chiral ligand for a transition metal |

| Derivatization with a chiral auxiliary | Asymmetric Aldol Reaction | Chiral organocatalyst |

Photocatalytic Research Investigations

Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field with applications in energy production and environmental remediation. beilstein-journals.org The key components of a photocatalytic system are a photosensitizer that absorbs light and a catalyst that facilitates the subsequent chemical transformation. The structure of this compound, featuring a chromophoric naphthalene unit and an electron-donating/accepting imidazole moiety, suggests its potential for investigation in photocatalysis.

The naphthalene group is known to absorb UV light, leading to the formation of an excited state. This excited state could then participate in energy or electron transfer processes, initiating a catalytic cycle. Research has been conducted on the photocatalytic degradation of naphthalene itself using semiconductor nanoparticles like TiO2 and ZnO. ekb.egresearchgate.net While this involves the breakdown of naphthalene, it highlights the molecule's interaction with photocatalytic systems.

A more direct role for a naphthalene-imidazole compound in photocatalysis could be as a photosensitizer or as a component of a light-harvesting system. rsc.org For instance, a naphthalene–phenanthro[9,10-d]imidazole-based molecule has been shown to exhibit tunable fluorescence and function as a light-harvesting antenna. rsc.org This suggests that the combination of naphthalene and imidazole moieties can lead to interesting photophysical properties.

Investigations into this compound could explore its ability to act as a photoredox catalyst. Upon photoexcitation, the molecule could become a stronger oxidant or reductant, enabling it to catalyze redox reactions that are not feasible in the ground state. The imidazole moiety could play a role in mediating electron transfer to or from a substrate or a co-catalyst. The potential for this compound to be used in conjunction with semiconductor nanomaterials to enhance photocatalytic efficiency is also an area ripe for exploration. rsc.org

Potential Applications in Materials Science for 1 2 Naphthalen 2 Yloxyethyl Imidazole Based Structures

Integration into Polymer Systems and Hybrid Materials

The incorporation of functional organic molecules into polymeric matrices is a well-established strategy for creating materials with tailored optical, electronic, and mechanical properties. The imidazole (B134444) ring, a key component of the target molecule, is known to be a valuable building block in polymer chemistry. Imidazole and its derivatives can be integrated into polymer backbones or used as pendant groups, often imparting desirable characteristics such as thermal stability and the ability to coordinate with metal ions. researchgate.net The naphthalene (B1677914) group, with its inherent fluorescence and propensity for π-π stacking interactions, can introduce photoactive properties into the polymer system.

The synthesis of hybrid materials, which combine organic and inorganic components, is another promising avenue. For instance, a study on a novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, demonstrated the successful creation of complex structures with potential biological activities. mdpi.com This suggests that 1-(2-naphthalen-2-yloxyethyl)imidazole could be similarly employed to create organic-inorganic hybrid materials. Such materials could find use in a variety of applications, from specialized coatings to components in electronic devices. The flexible ethyl ether linkage in this compound could offer advantages in polymer processing and enhance the miscibility of the organic molecule within the host matrix.

Research on related compounds has demonstrated the feasibility of creating such hybrid systems. For example, the synthesis of imidazole-thiazole hybrids has been reported, showcasing the versatility of the imidazole core in creating multifunctional materials. nih.gov Furthermore, the development of carbazole-triarylborane hybrids for optoelectronics underscores the potential of combining electron-donating and electron-accepting moieties within a single molecular framework to achieve high-performance materials. rsc.org

A summary of representative research on related hybrid compounds is presented in the table below.

| Compound/System | Key Findings | Reference |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | Synthesis of a novel hybrid compound with potential biological activities. | mdpi.com |

| Imidazole-thiazole hybrids | Creation of multifunctional materials with antimicrobial and anticancer properties. | nih.gov |

| Carbazole-triarylborane hybrids | Development of high-performance materials for optoelectronics. | rsc.org |

Use in Optoelectronic Devices (e.g., OLEDs)

The photoluminescent properties expected from the naphthalene moiety in this compound make it a strong candidate for applications in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). Imidazole derivatives are widely recognized for their utility in OLEDs, where they can function as emitters, host materials, or electron-transporting materials. researchgate.netresearchgate.net Their strong electron-withdrawing nature and good thermal stability are key attributes for these applications. researchgate.net

A review on imidazole derivatives in electroluminescent devices highlights their structural diversity and the development of many excellent devices based on these compounds. researchgate.net Research on naphthalene-phenanthro[9,10-d]imidazole-based π-conjugated molecules has shown their potential in organic optoelectronics due to their desirable optical and electrical properties. rsc.org These molecules can form self-assembled superstructures, which are crucial for device performance. rsc.org

The development of fluorophores with hybridized local and charge-transfer (HLCT) characteristics is a key area of research for achieving high-efficiency blue OLEDs. researchgate.net Imidazole-based fluorophores have shown promise in this regard. researchgate.net While specific data on this compound is not available, its molecular structure suggests it could exhibit interesting photophysical properties relevant to OLEDs. The effect of N-methylation on the photophysical properties of imidazole-based fluorescent molecules has been studied, revealing that structural modifications can induce aggregation-induced emission (AIE), a highly desirable property for OLED emitters. arkat-usa.org

A patent for an imidazole derivative highlights the ongoing commercial interest in these compounds for use in organic light-emitting devices, emphasizing the need for materials with improved luminous efficiency and lifespan. google.com

Development of Sensors and Probes Based on Molecular Recognition

The imidazole and naphthalene components of this compound provide functional groups capable of engaging in specific interactions with various analytes, making it a promising candidate for the development of chemical sensors and fluorescent probes. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, while the naphthalene moiety can serve as a fluorescent reporter.

Numerous studies have demonstrated the use of naphthalene-based fluorescent probes for the detection of metal ions. For example, a naphthalene derivative fluorescent probe was successfully used for the selective and sensitive detection of Al³⁺. nih.gov Another study reported a naphthalene-based fluorescent probe for the dual detection of Mg²⁺ and Al³⁺, with the selectivity tuned by pH. nih.gov The sensing mechanism in these probes often involves the inhibition of photo-induced electron transfer (PET) upon binding of the metal ion, leading to a "turn-on" fluorescent response. nih.gov

Similarly, imidazole-based fluorescent sensors have been developed for the detection of various metal ions. A novel symmetrical imidazole-containing framework was synthesized and shown to be a selective "turn-off" fluorescence sensor for silver ions (Ag⁺). rsc.org Another example is a phenazine-imidazole based ratiometric fluorescent probe for the detection of Cd²⁺ ions in aqueous media and for in-vivo imaging. researchgate.net

The combination of a naphthalene fluorophore and an imidazole binding site in this compound could lead to highly selective and sensitive probes. The flexible linker could also play a role in the binding and signaling mechanism.

| Probe Type | Analyte | Key Feature | Reference |

| Naphthalene derivative | Al³⁺ | High selectivity and sensitivity | nih.gov |

| Naphthalene Schiff-base | Mg²⁺ and Al³⁺ | pH-tunable dual detection | nih.gov |

| Imidazole framework | Ag⁺ | "Turn-off" fluorescence sensing | rsc.org |

| Phenazine-imidazole Schiff base | Cd²⁺ | Ratiometric detection and in-vivo imaging | researchgate.net |

Applications in Self-Assembly and Nanomaterials

The ability of molecules to spontaneously organize into well-defined structures through self-assembly is a cornerstone of nanoscience and nanotechnology. The structure of this compound, with its aromatic naphthalene and imidazole groups, is conducive to non-covalent interactions such as π-π stacking and hydrogen bonding, which are the driving forces for self-assembly.

Research on a naphthalene-phenanthro[9,10-d]imidazole-based molecule has shown that it can self-assemble into various superstructures with distinct morphologies and tunable emission colors. rsc.org This self-assembly can be controlled by factors such as solvent polarity. rsc.org Such systems have potential applications in creating artificial light-harvesting systems. rsc.org The supramolecular tessellation of a rigid naphthalene diimide triangle through π-π and charge-transfer interactions further illustrates the potential of naphthalene-containing molecules to form complex two-dimensional topologies. nih.gov

The functionalization of nanomaterials with organic ligands is a key strategy for tailoring their properties and enabling their use in various applications. Imidazole-containing molecules can be used to functionalize the surface of nanomaterials. For example, carbon nanotubes have been functionalized with imidazole to create magnetic nanocatalysts for pesticide degradation. dntb.gov.ua The general principles of functionalizing nanomaterial surfaces for biomedical applications often involve attaching ligands with specific functional groups, and the imidazole moiety in the target compound could serve this purpose. nih.govnih.gov The synthesis of hybrid compounds containing a 4,5-dihydro-1H-imidazole core further demonstrates the utility of this scaffold in building complex molecular architectures. mdpi.com

The combination of the self-assembly propensity of the naphthalene and imidazole groups with the potential for surface functionalization of nanomaterials opens up possibilities for creating novel nanomaterials with tailored optical and recognition properties based on this compound.

Advanced Analytical Methodologies for Research Profiling of 1 2 Naphthalen 2 Yloxyethyl Imidazole

Chromatographic Techniques (HPLC, GC-MS) for Purity, Isolation, and Quantitative Analysis

Chromatographic methods are indispensable for the analysis of organic compounds like 1-(2-Naphthalen-2-yloxyethyl)imidazole, ensuring the purity of the synthesized compound and enabling its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile and thermally sensitive compounds. For imidazole-containing compounds, reverse-phase (RP) HPLC is a common approach. sielc.comsielc.com A typical HPLC method would involve separating the compound on a C18 column, such as an XBridge® shield RP18, using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic modifier like acetonitrile. sielc.comnih.gov The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation from impurities or other components. nih.gov Detection is often accomplished using a UV detector, leveraging the chromophoric naphthalene (B1677914) group in the molecule, or a mass spectrometer for enhanced sensitivity and specificity (LC-MS). researchgate.net The method can be scaled for preparative separation to isolate pure compound for further studies. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds. While the target compound's volatility may be a consideration, GC-MS analysis is frequently used for related structures like naphthalene metabolites. wiley.comuzh.ch For analysis, the compound might first undergo a derivatization step to increase its volatility and thermal stability. gdut.edu.cn The derivatized analyte is then introduced into the GC, where it is separated on a capillary column, often a (5%-phenyl)-methylpolysiloxane column. wiley.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. wiley.comgdut.edu.cn Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification. wiley.com

The table below summarizes typical conditions that could be adapted for the analysis of this compound.

Table 1: Representative Chromatographic Conditions for Analysis

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., XBridge® shield RP18) nih.gov | (5%-phenyl)-methylpolysiloxane capillary column wiley.com |

| Mobile Phase / Carrier Gas | Acetonitrile/Water with buffer (e.g., formic acid) sielc.comsielc.com | Helium |

| Detection | UV-Vis Detector, Mass Spectrometer (MS) researchgate.net | Mass Spectrometer (MS) gdut.edu.cn |

| Ionization (for MS) | Electrospray Ionization (ESI) nih.gov | Electron Ionization (EI) wiley.com |

| Analysis Mode (for MS) | Multi-Reaction Monitoring (MRM) nih.gov | Selected Ion Monitoring (SIM) wiley.com |

| Purpose | Purity, Quantification, Isolation sielc.comsielc.comnih.gov | Identification, Quantification wiley.comgdut.edu.cn |

| Derivatization | Not usually required | May be required to increase volatility gdut.edu.cn |